molecular formula C21H16N6O2S B4310624 4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile

4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile

Cat. No.: B4310624
M. Wt: 416.5 g/mol
InChI Key: ARBCXVYWRRWFJG-UHFFFAOYSA-N
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Description

4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, a piperazine ring, and a phthalonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the thiazole derivative with piperazine in the presence of a suitable base.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Phthalonitrile Moiety: The final step involves the reaction of the nitro-thiazole-piperazine intermediate with phthalonitrile under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-5-[4-(4-bromo-1,3-thiazol-2-yl)piperazin-1-yl]phthalonitrile
  • 4-nitro-5-[4-(4-chloro-1,3-thiazol-2-yl)piperazin-1-yl]phthalonitrile
  • 4-nitro-5-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]phthalonitrile

Uniqueness

The uniqueness of 4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenyl group on the thiazole ring can enhance its interaction with biological targets, while the nitro group can provide additional reactivity for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S/c22-12-16-10-19(20(27(28)29)11-17(16)13-23)25-6-8-26(9-7-25)21-24-18(14-30-21)15-4-2-1-3-5-15/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBCXVYWRRWFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]benzene-1,2-dicarbonitrile

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